molecular formula C17H15N3O B13613811 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one

5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B13613811
M. Wt: 277.32 g/mol
InChI Key: FFSKMCFELHGDLS-UHFFFAOYSA-N
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Description

5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound with a molecular formula of C17H15N3O. This compound is part of the benzodiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-ethynylaniline with ethyl 2-bromoacetate under basic conditions to form an intermediate. This intermediate is then cyclized using a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

5-[1-(3-ethynylanilino)ethyl]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C17H15N3O/c1-3-12-5-4-6-14(9-12)18-11(2)13-7-8-15-16(10-13)20-17(21)19-15/h1,4-11,18H,2H3,(H2,19,20,21)

InChI Key

FFSKMCFELHGDLS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)NC(=O)N2)NC3=CC=CC(=C3)C#C

Origin of Product

United States

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